3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride
Overview
Description
3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H3Cl2F2O2 It is a derivative of benzoyl chloride, featuring both dichloro and difluoromethoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride derivatives. One common method is the reaction of 3,4-dichlorobenzoyl chloride with difluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, and at low temperatures to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. Safety measures are crucial due to the reactive nature of the intermediates and the potential hazards associated with chlorination and fluorination reactions.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a carboxylic acid.
Scientific Research Applications
3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride involves its reactivity with various nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine and difluoromethoxy) on the benzene ring enhances its electrophilic character, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride: Similar in structure but with a trifluoromethoxy group instead of difluoromethoxy.
3,4-Dichloro-5-(difluoromethoxy)benzotrifluoride: Another related compound with a trifluoromethyl group.
Uniqueness
3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride is unique due to the specific combination of dichloro and difluoromethoxy substituents, which impart distinct chemical properties. These properties make it particularly useful in certain synthetic applications where selective reactivity is required.
Properties
IUPAC Name |
3,4-dichloro-5-(difluoromethoxy)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F2O2/c9-4-1-3(7(11)14)2-5(6(4)10)15-8(12)13/h1-2,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDIQPRPMBTLON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Cl)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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